molecular formula C21H16N2OS B11371212 N-(naphthalen-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(naphthalen-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11371212
M. Wt: 344.4 g/mol
InChI Key: DPWUICFOZNCZSN-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a thiazole ring, making it a complex and intriguing molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acylation Reaction: The thiazole derivative is then subjected to an acylation reaction with naphthalen-1-yl acetic acid chloride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(naphthalen-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)-2-(2-thiazol-4-yl)acetamide: Lacks the phenyl ring, making it less complex.

    N-(phenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Lacks the naphthalene ring, altering its properties.

Uniqueness

N-(naphthalen-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to the presence of all three rings (naphthalene, phenyl, and thiazole), which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H16N2OS

Molecular Weight

344.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C21H16N2OS/c24-20(23-19-12-6-10-15-7-4-5-11-18(15)19)13-17-14-25-21(22-17)16-8-2-1-3-9-16/h1-12,14H,13H2,(H,23,24)

InChI Key

DPWUICFOZNCZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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